molecular formula C8H11N3O4S B601564 Lamivudine Impurity G CAS No. 160552-55-6

Lamivudine Impurity G

Numéro de catalogue: B601564
Numéro CAS: 160552-55-6
Poids moléculaire: 245.26 g/mol
Clé InChI: LJMQAXFNQNADRZ-RAPPMSLKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Lamivudine Impurity G, also known as 4-Amino-1-((2R,3S,5S)-2-(hydroxymethyl)-3-oxido-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one, is a compound related to Lamivudine . Lamivudine is a reverse transcriptase inhibitor used to treat HIV and hepatitis B infections .


Molecular Structure Analysis

The molecular formula of this compound is C8H11N3O4S, and its molecular weight is 245.3 . The IUPAC name is 4-Amino-1-((2R,3S,5S)-2-(hydroxymethyl)-3-oxido-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one .

Applications De Recherche Scientifique

Systèmes de délivrance de médicaments antirétroviraux

La lamivudine a été utilisée dans le développement de nouveaux systèmes de délivrance de médicaments antirétroviraux. Plus précisément, elle a été conjuguée et chargée avec d'autres médicaments anti-VIH sur des dendrimères G2, un type de nanobiopolymère {svg_1}. Ces nano-construits ont montré une diminution significative de l'activité rétrovirale sans aucune cytotoxicité cellulaire {svg_2}.

Traitement du VIH et de l'hépatite B

La lamivudine est un médicament anti-VIH efficace qui est utilisé à des fins thérapeutiques ou pour la prévention du VIH/SIDA {svg_3}. Elle a également été appliquée avec succès pour traiter d'autres maladies virales telles que l'hépatite B chronique {svg_4}.

Prévention de la réactivation de l'HBV en chimiothérapie

Les patients atteints d'infections à l'HBV qui reçoivent une chimiothérapie anticancéreuse peuvent faire face à des complications potentiellement mortelles dues à la réactivation de l'HBV. La lamivudine est utilisée, avec d'autres antirétroviraux, pour prévenir la réactivation du virus de l'hépatite B pendant et après la chimiothérapie {svg_5}.

Sensibilisation des cellules cancéreuses à la chimiothérapie

Il a été démontré que la lamivudine sensibilise les cellules cancéreuses à la chimiothérapie {svg_6}. Cela signifie qu'elle peut améliorer l'efficacité de la chimiothérapie dans le traitement du cancer.

Évaluation des risques environnementaux

La lamivudine a été étudiée pour ses impacts environnementaux en tant que contaminant émergent. Des bioessais d'écotoxicité ont été utilisés pour évaluer la menace environnementale que représente la lamivudine pour la faune et la flore aquatiques {svg_7}.

Dégradation des contaminants pharmaceutiques

La lamivudine a été utilisée dans l'étude des procédés d'oxydation avancés (POA) pour la dégradation des contaminants pharmaceutiques, tels que les antirétroviraux, dans l'environnement {svg_8}.

Applications anti-COVID-19 potentielles

Des rapports récents ont suggéré que la lamivudine pourrait être repositionnée contre le SRAS-CoV-2 dans le contexte de la pandémie de COVID-19 {svg_9}. Des données de docking in silico suggèrent que la lamivudine pourrait se lier et éventuellement agir comme un inhibiteur de la RdRp ARN polymérase du SRAS-CoV-2 {svg_10}.

Formulation de nanoparticules lipidiques solides

La lamivudine a été utilisée dans la formulation de nanoparticules lipidiques solides (NLS), qui sont un type de système de délivrance de médicaments {svg_11}.

Mécanisme D'action

Target of Action

Lamivudine Impurity G, also known as Lamivudine Sulfoxide or Lamivudine S-Oxide, is an impurity of the antiviral drug Lamivudine . The primary targets of Lamivudine are HIV reverse transcriptase and HBV polymerase . These enzymes are crucial for the replication of HIV and HBV viruses, respectively .

Mode of Action

Lamivudine is a synthetic nucleoside analogue that is phosphorylated intracellularly to its active 5’-triphosphate metabolite, lamivudine triphosphate (L-TP) . This nucleoside analogue is incorporated into viral DNA by HIV reverse transcriptase and HBV polymerase, resulting in DNA chain termination . This process inhibits the replication of the viruses .

Biochemical Pathways

Lamivudine undergoes anabolic phosphorylation by intracellular kinases to form its active metabolite, lamivudine 5’-triphosphate . This active metabolite prevents HIV-1 and HBV replication by competitively inhibiting viral reverse transcriptase and terminating proviral DNA chain extension .

Pharmacokinetics

Lamivudine is rapidly absorbed after oral administration, with maximum serum concentrations usually attained 0.5 to 1.5 hours after the dose . The absolute bioavailability is approximately 82% in adults . Lamivudine is widely distributed into total body fluid . About 70% of an oral dose is eliminated renally as unchanged drug . The dominant elimination half-life of lamivudine is approximately 5 to 7 hours .

Result of Action

The result of Lamivudine’s action is the inhibition of the replication of HIV-1 and HBV . By incorporating into the viral DNA and causing chain termination, it prevents the viruses from multiplying and spreading .

Action Environment

The action of Lamivudine can be influenced by various environmental factors. For instance, the pH level can affect the absorption of the drug . Furthermore, the presence of other drugs can also impact the effectiveness of Lamivudine. For example, trimethoprim increases the area under the curve (AUC) and decreases the renal clearance of Lamivudine .

Safety and Hazards

While specific safety and hazard information for Lamivudine Impurity G is not available, it is generally recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam when handling similar compounds .

Analyse Biochimique

Biochemical Properties

Lamivudine Impurity G plays a significant role in biochemical reactions, particularly in the context of its parent compound, Lamivudine. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with nucleoside reverse transcriptase, an enzyme crucial for the replication of viral DNA. This compound, like Lamivudine, inhibits this enzyme, thereby preventing the synthesis of viral DNA and halting the replication of the virus .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound inhibits the replication of viral DNA within infected cells, leading to a reduction in viral load. This inhibition also affects the expression of genes involved in viral replication and cellular metabolism, thereby altering the overall cellular environment .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly nucleoside reverse transcriptase. By binding to this enzyme, this compound inhibits its activity, preventing the incorporation of nucleotides into the growing viral DNA chain. This inhibition results in the termination of viral DNA synthesis. Additionally, this compound may influence gene expression by altering the transcriptional activity of genes involved in viral replication .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products may have different biochemical properties. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to sustained inhibition of viral replication and alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits viral replication without causing significant toxicity. At higher doses, this compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic use while minimizing potential side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its parent compound, Lamivudine. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and clearance from the body. The compound’s effects on metabolic flux and metabolite levels are crucial for understanding its pharmacokinetics and pharmacodynamics. This compound may also influence the levels of other metabolites involved in viral replication and cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its therapeutic efficacy and potential side effects. Understanding the transport and distribution of this compound is essential for optimizing its use in clinical settings .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with biomolecules and its overall impact on cellular processes. By understanding the subcellular localization of this compound, researchers can gain insights into its mechanism of action and potential therapeutic applications .

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for Lamivudine Impurity G involves the conversion of 5-ethyl-2,4-dihydroxypyrimidine to 2-amino-4,6-dihydroxypyrimidine, followed by the reaction with 2-deoxy-D-ribose to form Lamivudine Impurity G.", "Starting Materials": [ "5-ethyl-2,4-dihydroxypyrimidine", "2-deoxy-D-ribose" ], "Reaction": [ "Step 1: Conversion of 5-ethyl-2,4-dihydroxypyrimidine to 2-amino-4,6-dihydroxypyrimidine using sodium hydroxide.", "Step 2: Reaction of 2-amino-4,6-dihydroxypyrimidine with 2-deoxy-D-ribose in the presence of a Lewis acid catalyst.", "Step 3: Purification of the product through column chromatography." ] }

Numéro CAS

160552-55-6

Formule moléculaire

C8H11N3O4S

Poids moléculaire

245.26 g/mol

Nom IUPAC

4-amino-1-[(2R,3S,5S)-2-(hydroxymethyl)-3-oxo-1,3-oxathiolan-5-yl]pyrimidin-2-one

InChI

InChI=1S/C8H11N3O4S/c9-5-1-2-11(8(13)10-5)6-4-16(14)7(3-12)15-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7+,16-/m0/s1

Clé InChI

LJMQAXFNQNADRZ-RAPPMSLKSA-N

SMILES isomérique

C1[C@H](O[C@H]([S@]1=O)CO)N2C=CC(=NC2=O)N

SMILES

C1C(OC(S1=O)CO)N2C=CC(=NC2=O)N

SMILES canonique

C1C(OC(S1=O)CO)N2C=CC(=NC2=O)N

Pureté

> 95%

Quantité

Milligrams-Grams

Synonymes

Lamivudine (S)-Sulfoxide;  4-Amino-1-[(2R,3S,5S)-2-(hydroxymethyl)-3-oxido-1,3-oxathiolan-5-yl]-2(1H)-pyrimidinone;  [2R-(2α,3α,5α)]-4-Amino-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2(1H)-pyrimidinone S-Oxide;  1,3-Oxathiolane, 2(1H)-pyrimidinone Deriv.; 

Origine du produit

United States
Customer
Q & A

Q1: What is the significance of synthesizing 2'-fluoro-3'-thiacytidine (F-3TC) isomers using Lamivudine sulfoxide as a starting material?

A1: The research highlights the use of Lamivudine sulfoxide as a starting material for synthesizing (2′S)-F-3TC and (2′R)-F-3TC, novel oxathiolanyl nucleosides with a fluorine atom in the sugar backbone []. This is significant because:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.